3-(4-bromophenyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
3-(4-bromophenyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazole: is a heterocyclic compound that features an oxadiazole ring substituted with a bromophenyl group and a tert-butylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The bromophenyl and tert-butylphenoxy methyl groups are introduced through substitution reactions. For instance, bromination of phenyl derivatives and subsequent reactions with tert-butylphenoxy methyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-bromophenyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of oxadiazole derivatives with biological targets. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the bromophenyl and tert-butylphenoxy methyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)propionic acid
- (3-bromophenyl)-(4-tert-butylphenyl)methanol
Uniqueness
Compared to similar compounds, 3-(4-bromophenyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-19(2,3)14-6-10-16(11-7-14)23-12-17-21-18(22-24-17)13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFNKZWWENVZAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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